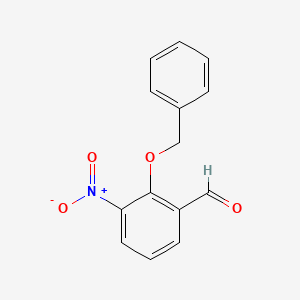

2-(Benzyloxy)-3-nitrobenzaldehyde

Description

Significance of Benzaldehyde (B42025) Scaffolds in Synthetic Chemistry

Benzaldehyde and its derivatives are indispensable building blocks in organic synthesis. wisdomlib.orgchemicalbull.com The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations. These include oxidation to form benzoic acids, reduction to benzyl (B1604629) alcohols, and a variety of condensation reactions to form larger, more complex structures. chemicalbull.combritannica.com

The benzaldehyde scaffold serves as a key precursor in the synthesis of numerous organic compounds, including dyes, plastic additives, and pharmaceutical agents. chemicalbull.combritannica.comnih.gov For instance, it is a crucial intermediate in the production of various drugs, such as antibiotics and antihistamines. chemicalbull.com The ability to introduce a wide range of substituents onto the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties, making benzaldehyde derivatives invaluable in the design of targeted synthetic strategies. researchgate.net

Overview of Nitro and Benzyloxy Functional Group Utility in Aromatic Systems

The strategic placement of nitro and benzyloxy groups on an aromatic ring dramatically influences its reactivity and utility in synthesis.

The nitro group (-NO₂) is a powerful electron-withdrawing group, a property that significantly impacts the aromatic system. numberanalytics.comwikipedia.orgnumberanalytics.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. numberanalytics.comnih.gov Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com Furthermore, the nitro group is a valuable synthetic handle, as it can be readily reduced to an amine (-NH₂), a key functional group in the synthesis of many pharmaceuticals and other fine chemicals. wikipedia.orgnumberanalytics.com

The benzyloxy group (-OCH₂C₆H₅) , often abbreviated as BnO, is widely employed as a protecting group for hydroxyl functionalities in multi-step organic synthesis. bachem.comwikipedia.org The benzyl group is relatively stable under a variety of reaction conditions but can be selectively removed when needed, typically through hydrogenolysis. bachem.comorganic-chemistry.org This protective strategy is crucial when other parts of the molecule need to undergo reactions that would otherwise affect a free hydroxyl group.

Contextualization of 2-(Benzyloxy)-3-nitrobenzaldehyde within Synthetic Strategies

The compound this compound incorporates the functionalities of a reactive aldehyde, an electron-withdrawing nitro group, and a protective benzyloxy group, making it a highly useful intermediate in targeted synthetic pathways. Its structure is particularly well-suited for the synthesis of heterocyclic compounds, such as quinolines.

A significant application of this compound is in the Friedländer annulation reaction for the synthesis of substituted quinolines. nih.gov This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group. nih.gov In this context, the nitro group of this compound can be reduced in situ to an amino group, which then participates in the cyclization to form the quinoline (B57606) ring. nih.gov This approach circumvents the often-challenging synthesis of the corresponding 2-aminobenzaldehyde derivatives. nih.gov

Research has demonstrated the use of 2-nitrobenzaldehydes in domino reactions, where a nitro reduction is followed by a heterocyclization, to produce quinolines in high yields under mild conditions. nih.gov This one-pot procedure is tolerant of a wide range of functional groups, highlighting the synthetic utility of nitrobenzaldehyde precursors like the benzyloxy-substituted variant. nih.gov The presence of the benzyloxy group can also influence the electronic environment and steric hindrance of the molecule, potentially affecting the regioselectivity and efficiency of these synthetic transformations.

Furthermore, the strategic positioning of the substituents in this compound allows for the synthesis of specifically functionalized quinoline derivatives. For example, after the formation of the quinoline core, the benzyloxy group can be deprotected to reveal a hydroxyl group, providing a site for further chemical modification. This multi-functionality makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex and biologically relevant molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| CAS Number | 63653-39-4 |

| Appearance | Solid |

Structure

3D Structure

Properties

CAS No. |

101340-38-9 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

3-nitro-2-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C14H11NO4/c16-9-12-7-4-8-13(15(17)18)14(12)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |

InChI Key |

AECJZWUUOMDWBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy 3 Nitrobenzaldehyde and Analogues

Strategies for Introducing the Benzyloxy Group

The formation of the ether linkage is a cornerstone of organic synthesis, and several reliable methods exist for introducing a benzyloxy group onto an aromatic ring. These strategies often involve the reaction of a hydroxyl-substituted precursor with a benzyl (B1604629) halide.

Etherification of Hydroxyl-substituted Nitrobenzaldehydes

A direct and widely used method for synthesizing compounds like 2-(benzyloxy)-3-nitrobenzaldehyde is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orglibretexts.org

In the context of synthesizing this compound, the starting material would be 2-hydroxy-3-nitrobenzaldehyde (B105151). The phenolic hydroxyl group is first deprotonated using a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether. masterorganicchemistry.comjk-sci.com

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating alcohols to form alkoxides. masterorganicchemistry.com For aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly employed. jk-sci.com The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to minimize competing elimination reactions. jk-sci.com

Table 1: Key Reagents and Conditions for Williamson Ether Synthesis

| Component | Examples | Purpose |

| Alcohol | 2-Hydroxy-3-nitrobenzaldehyde | Provides the oxygen atom for the ether linkage. |

| Base | NaH, KH, NaOH, K₂CO₃ | Deprotonates the hydroxyl group to form a nucleophilic alkoxide/phenoxide. |

| Alkyl Halide | Benzyl bromide, Benzyl chloride | Provides the benzyl group and a good leaving group. |

| Solvent | DMF, DMSO | Solvates the reactants and can influence reaction rate and pathway. |

This table summarizes the typical reagents used in the Williamson ether synthesis for the preparation of benzyloxy-substituted aromatic compounds.

Specific Protection-Deprotection Approaches for Hydroxybenzaldehydes

In more complex syntheses, or when multiple reactive functional groups are present, it may be necessary to employ protection-deprotection strategies. A hydroxyl group can be temporarily masked as a protecting group to prevent it from reacting in a subsequent step, such as nitration. After the desired transformation is complete, the protecting group is removed to reveal the original hydroxyl functionality.

While the direct etherification of a pre-existing nitro-substituted hydroxybenzaldehyde is a common route, an alternative strategy involves protecting the hydroxyl group of a hydroxybenzaldehyde, performing the nitration, and then deprotecting it. However, for the synthesis of this compound, the benzyloxy group itself can be considered a protecting group for the hydroxyl function. The stability of the benzyl ether under various reaction conditions makes it a suitable choice.

In cases where a dihydroxybenzaldehyde is the starting material, regioselective protection of one hydroxyl group is essential. For instance, in the case of 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected with various groups, including benzyl, p-methoxybenzyl, and o-nitrobenzyl, in good yields. researchgate.net This selectivity is often influenced by factors such as the relative acidity of the phenolic hydroxyls.

Strategies for Introducing the Nitro Group

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. The position of nitration is highly dependent on the nature of the substituents already present on the ring.

Ortho-Nitration of Benzaldehyde (B42025) Derivatives

The nitration of benzaldehyde itself typically yields the meta-substituted product, 3-nitrobenzaldehyde (B41214), as the major isomer. aidic.it However, the presence of certain directing groups can favor the formation of the ortho isomer.

A notable example is the direct nitration of 3-(benzyloxy)-4-methoxybenzaldehyde. Treatment of this compound with concentrated nitric acid at low temperatures (0 °C to 15 °C) results in the selective introduction of a nitro group at the ortho position to the benzyloxy group, affording 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde in high yield (93%). chemicalforums.com This demonstrates that a benzyloxy group can direct nitration to an adjacent, sterically accessible position.

The reaction conditions for nitration are critical. A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. askfilo.com The temperature of the reaction must be carefully controlled to prevent over-nitration and side reactions. askfilo.com

Table 2: Isomer Distribution in the Nitration of Substituted Benzaldehydes

| Starting Material | Major Product(s) | Reference |

| Benzaldehyde | 3-Nitrobenzaldehyde | aidic.it |

| 3-(Benzyloxy)-4-methoxybenzaldehyde | 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde | chemicalforums.com |

This table illustrates the influence of substituents on the regioselectivity of nitration.

The regioselectivity of electrophilic aromatic substitution reactions, such as nitration, is governed by the electronic properties of the substituents on the benzene (B151609) ring. Substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).

The aldehyde group (-CHO) is a deactivating group and a meta-director. This is because the carbonyl group is electron-withdrawing through both resonance and inductive effects, which destabilizes the positively charged intermediate (arenium ion) formed during ortho and para attack more than the intermediate for meta attack.

In contrast, an alkoxy group, such as a benzyloxy group (-OCH₂Ph), is an activating group and an ortho-, para-director. The oxygen atom can donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediates for ortho and para attack. libretexts.org

When multiple substituents are present on the benzene ring, the directing effects are combined. In the case of a molecule like 2-(benzyloxy)benzaldehyde, there is a competition between the meta-directing effect of the aldehyde group and the ortho-, para-directing effect of the benzyloxy group.

The benzyloxy group, being an activating group, will generally have a stronger directing influence than the deactivating aldehyde group. Therefore, nitration is expected to occur at the positions activated by the benzyloxy group, which are the ortho and para positions relative to it. In the case of 2-(benzyloxy)benzaldehyde, the para position is occupied by the aldehyde group. The two ortho positions are adjacent to the benzyloxy group. Steric hindrance may play a role in determining the ratio of the two possible ortho-nitrated products.

The observation that 3-(benzyloxy)-4-methoxybenzaldehyde undergoes nitration ortho to the benzyloxy group further supports the powerful directing effect of this substituent. chemicalforums.com The presence of the activating methoxy group also contributes to the high reactivity of the ring towards electrophilic substitution.

Nitration of Benzyl Alcohol Derivatives

While direct nitration of 2-(benzyloxy)benzaldehyde is a potential route, literature more specifically details the nitration of analogous benzyl alcohol derivatives. For instance, the nitration of 3-(benzyloxy)-4-methoxybenzaldehyde provides a relevant model for the introduction of a nitro group onto a benzylated phenolic aldehyde. In a typical procedure, 3-(benzyloxy)-4-methoxybenzaldehyde is cautiously added to concentrated nitric acid at a controlled temperature of 0°C. The reaction mixture is then stirred at a slightly elevated temperature, for example 15°C, for a defined period. Upon completion, the mixture is poured into ice water, leading to the precipitation of the product, 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde, which can be collected by filtration in high yield. A similar procedure using 4-(benzyloxy)-3-methoxybenzaldehyde also yields the corresponding 2-nitro derivative, 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, in excellent yield. This ortho-nitration, despite the presence of a meta-directing aldehyde group, is thought to be facilitated by the formation of a hydrate in the aqueous nitric acid, which acts as an ortho-, para-directing group.

Multi-step Synthetic Routes Involving Nitration

A versatile multi-step approach to this compound involves the initial nitration of a more readily available precursor followed by the introduction of the benzyloxy group. A logical precursor is 2-hydroxybenzaldehyde (salicylaldehyde), which can be nitrated to yield 2-hydroxy-3-nitrobenzaldehyde. This intermediate can then undergo a Williamson ether synthesis to afford the final product.

The Williamson ether synthesis is a well-established and broadly applicable method for forming ethers from an organohalide and an alkoxide. wikipedia.orgjk-sci.comchemeurope.com In this specific synthesis, the phenolic hydroxyl group of 2-hydroxy-3-nitrobenzaldehyde is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a benzyl halide, typically benzyl chloride or benzyl bromide, to yield this compound via an SN2 reaction. wikipedia.orgjk-sci.comchemeurope.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature to ensure a reasonable reaction rate.

An analogous synthesis has been reported for the isomer 4-benzyloxy-3-nitrobenzaldehyde. In this reported procedure, 4-hydroxy-3-nitrobenzaldehyde is treated with benzyl chloride in the presence of potassium carbonate in DMF at 100°C. After an extended reaction time, the product is isolated by precipitation in water and subsequent recrystallization. This example provides a strong procedural basis for the synthesis of this compound from 2-hydroxy-3-nitrobenzaldehyde.

Conversion of Related Benzaldehyde Derivatives

Modification of Pre-existing Benzyloxy-nitrobenzaldehyde Isomers

The separation of isomers of nitrobenzaldehydes can be a challenging process. researchgate.net In some cases, it may be synthetically advantageous to prepare a mixture of isomers and then either separate them or chemically modify one isomer into another. However, direct isomerization of benzyloxy-nitrobenzaldehyde isomers is not a commonly reported synthetic strategy. The positions of the functional groups on the aromatic ring are generally stable under typical reaction conditions. Separation of isomers, if a mixture is formed during nitration, is often achieved through chromatographic techniques or by converting the aldehydes to their acetal derivatives, which may have different physical properties allowing for easier separation by distillation, followed by hydrolysis back to the aldehyde. researchgate.net

Derivatization from Other Nitroaromatic Precursors

The synthesis of this compound can also be envisioned starting from other nitroaromatic precursors that already contain the nitro group in the desired position. One such approach could involve the conversion of a functional group at the 2-position to a benzyloxy group and a functional group at the 1-position to an aldehyde.

For example, a synthetic route could potentially start from 2-fluoro-3-nitrobenzaldehyde. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by an ortho-nitro group, could be displaced by a benzyl alkoxide. The reaction of 2-chloro-5-nitrobenzaldehyde with potassium fluoride to yield 2-fluoro-5-nitrobenzaldehyde demonstrates the feasibility of such halogen exchange reactions on nitrobenzaldehyde systems. aidic.it Following this logic, treatment of 2-fluoro-3-nitrobenzaldehyde with sodium benzoxide in a suitable solvent would be expected to yield this compound.

Another potential precursor is 2-chloro-3-nitrobenzaldehyde. While chlorine is less reactive than fluorine in SNAr reactions, its displacement by an alkoxide can still be achieved, often under more forcing conditions. The synthesis of fluoro-nitro-benzaldehydes from their chloro-analogues by reaction with potassium fluoride in a polar aprotic solvent at elevated temperatures provides a precedent for nucleophilic substitution at the 2-position of a nitrobenzaldehyde. aidic.it

Process Intensification in Synthesis

Continuous Flow Methodologies in Microreactors for Nitrobenzaldehyde Synthesis

The nitration of aromatic compounds is typically a fast and highly exothermic reaction, which can pose safety and selectivity challenges in traditional batch reactors. wikipedia.org Continuous flow methodologies, particularly those employing microreactors, offer significant advantages for such processes. mdpi.comacs.orgresearchgate.net Microreactors provide superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety due to the small reaction volumes. mdpi.comacs.orgresearchgate.net

The application of continuous flow chemistry to the synthesis of nitrobenzaldehydes allows for a safer and more efficient process. mdpi.com In a typical setup, streams of the aromatic substrate and the nitrating agent (e.g., a mixture of nitric and sulfuric acids) are continuously pumped and mixed in a microfluidic device or a tubular reactor. The excellent heat dissipation capabilities of microreactors allow for the use of higher reaction temperatures, which can significantly reduce the reaction time, often from hours to minutes. mdpi.com

For the synthesis of nitrobenzaldehydes, this technology can lead to improved regioselectivity and higher yields of the desired isomer. The precise control over stoichiometry and temperature minimizes the formation of byproducts, such as dinitro compounds or oxidized impurities. While specific examples for the continuous flow synthesis of this compound are not extensively detailed, the successful application of this technology to the nitration of benzaldehyde and other substituted aromatics demonstrates its high potential for the synthesis of this and related compounds. mdpi.comacs.orgresearchgate.net The use of continuous flow systems represents a key aspect of process intensification, leading to safer, more efficient, and scalable manufacturing of nitroaromatic compounds. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound is primarily achieved through the O-benzylation of 2-hydroxy-3-nitrobenzaldehyde. The optimization of this reaction, as well as the synthesis of the precursor and its analogues, is critical for maximizing product yield and ensuring high selectivity. Research into the synthesis of related nitrobenzaldehyde derivatives provides a framework for understanding the key parameters that influence the reaction outcome.

The optimization process typically focuses on several key variables: the choice of reagents, solvent, catalyst, temperature, and reaction time. For the benzylation step, achieving high selectivity for O-alkylation over other potential side reactions is paramount. For the synthesis of the precursor, regioselectivity during the nitration of a phenolic aldehyde is the principal challenge.

Optimization of the O-Benzylation Reaction

The conversion of a hydroxyl group to a benzyl ether is a common transformation in organic synthesis. For a substrate like 2-hydroxy-3-nitrobenzaldehyde, the reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on a benzyl halide. The efficiency and selectivity of this process are highly dependent on the reaction conditions.

A study on the synthesis of the analogue 4-benzyloxy-3-nitrobenzaldehyde provides a direct example of optimized conditions. In this synthesis, 4-hydroxy-3-nitrobenzaldehyde was reacted with benzyl chloride in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent at 100°C for 16 hours, resulting in a high yield of the desired product prepchem.com. These conditions can be considered a starting point for the optimization of the synthesis of this compound.

Key parameters for optimization include:

Base: The choice of base is crucial for deprotonating the phenol. Weak bases may result in slow or incomplete reactions, while very strong bases could promote side reactions. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are often employed as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. The choice of solvent can influence the reaction rate and selectivity.

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions but may also increase the formation of byproducts. Optimization involves finding a balance that provides a reasonable reaction time with minimal side-product formation.

Leaving Group: The nature of the leaving group on the benzylating agent (e.g., chloride, bromide, iodide) can influence the reaction rate, with iodide being the best leaving group and chloride the poorest. However, benzyl chloride is often used due to its lower cost and sufficient reactivity.

The following interactive table summarizes the typical conditions used for the O-benzylation of substituted hydroxybenzaldehydes and the expected impact of their variation on the reaction outcome.

| Parameter | Condition | Effect on Yield | Effect on Selectivity | Rationale |

| Base | K₂CO₃, Cs₂CO₃ | High | High | Efficiently deprotonates the phenol without being overly reactive. |

| Solvent | DMF, Acetonitrile | High | High | Polar aprotic solvents facilitate the Sₙ2 reaction mechanism. |

| Temperature | 80-100 °C | Increases with temperature | May decrease at very high temperatures | Balances reaction rate with the potential for side reactions. |

| Reagent | Benzyl Chloride, Benzyl Bromide | Higher with Bromide | Generally High | Benzyl bromide is more reactive than benzyl chloride. |

Optimization of Precursor Synthesis: Regioselective Nitration

The precursor, 2-hydroxy-3-nitrobenzaldehyde, is synthesized by the nitration of 2-hydroxybenzaldehyde (salicylaldehyde). The primary challenge in this step is achieving high regioselectivity, as nitration can occur at the 3- and 5-positions relative to the hydroxyl group. The directing effects of the hydroxyl (-OH) and formyl (-CHO) groups determine the position of nitration. Both are ortho-, para-directing, but the hydroxyl group is a much stronger activating group.

Studies on the nitration of benzaldehyde to produce nitrobenzaldehyde isomers have shown that the reaction conditions, particularly the composition of the nitrating agent, significantly influence the isomer distribution. aidic.it For instance, increasing the ratio of nitric acid to sulfuric acid in the nitrating mixture has been shown to increase the yield of the ortho-isomer (2-nitrobenzaldehyde) relative to the meta-isomer (3-nitrobenzaldehyde). aidic.itresearchgate.net While this applies to benzaldehyde, similar principles govern the nitration of substituted benzaldehydes like salicylaldehyde.

Key parameters for optimizing the regioselective nitration of salicylaldehyde include:

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other nitrating agents like acetyl nitrate) is a critical factor. The use of mixed acid (HNO₃/H₂SO₄) is common, and varying the ratio of the two acids can tune the reactivity and selectivity. aidic.it

Temperature: Nitration reactions are highly exothermic. Low temperatures (e.g., 0-10°C) are typically employed to control the reaction rate and prevent over-nitration or the formation of undesired byproducts.

Reaction Time: The duration of the reaction must be sufficient for complete conversion but short enough to minimize the formation of side products.

The following interactive table outlines the influence of various parameters on the nitration of phenolic aldehydes, aiming for high yield and regioselectivity.

| Parameter | Condition | Effect on Yield | Effect on Selectivity (for 3-nitro isomer) | Rationale |

| Nitrating Agent | HNO₃ in Acetic Anhydride | Moderate to High | High | Tends to favor nitration at the position ortho to the strong activating hydroxyl group. |

| Nitrating Agent | HNO₃/H₂SO₄ | High | Moderate to High | The ratio of acids can be adjusted to optimize selectivity. |

| Temperature | 0-10 °C | High | High | Low temperature controls the exothermic reaction and minimizes byproduct formation. |

| Addition Rate | Slow, dropwise addition | High | High | Maintains a low concentration of the nitrating species, improving selectivity and safety. |

Chemical Reactivity and Transformation Mechanisms

Reactions of the Aldehyde Functional Group

The aldehyde group in 2-(benzyloxy)-3-nitrobenzaldehyde is a primary site for a range of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.

Condensation Reactions

Condensation reactions involving the aldehyde group are pivotal for carbon-carbon bond formation and the synthesis of more complex molecules.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For this compound, this provides a route to α,β-unsaturated compounds. The reaction proceeds via nucleophilic addition to the aldehyde's carbonyl group, followed by dehydration. The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Wittig Reaction: The Wittig reaction offers a versatile method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction of this compound with a suitable Wittig reagent, such as (carbmethoxymethyl)triphenylphosphonium bromide, can yield ethyl (2E)-3-(2-nitrophenyl)acrylate. The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide used.

Table 1: Examples of Condensation Reactions

| Reaction Name | Reactant with this compound | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-unsaturated compounds | |

| Wittig Reaction | Phosphorus ylide (e.g., (carbmethoxymethyl)triphenylphosphonium bromide) | Alkenes (e.g., ethyl (2E)-3-(2-nitrophenyl)acrylate) |

Oxidation Reactions

The aldehyde functional group of this compound can be oxidized to a carboxylic acid. This transformation is a common step in organic synthesis. The presence of the nitro group, an electron-withdrawing substituent, can influence the reaction conditions required for oxidation. The product of this reaction would be 2-(benzyloxy)-3-nitrobenzoic acid.

Reduction Reactions

The aldehyde group is readily reduced to a primary alcohol. This can be achieved using various reducing agents. A common and selective method for reducing aldehydes in the presence of a nitro group is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is mild enough to typically leave the nitro group intact while converting the aldehyde to an alcohol, yielding 2-(benzyloxy)-3-nitrobenzyl alcohol. The conversion of the electron-withdrawing aldehyde group to an electron-donating alcohol group alters the electronic properties of the benzene ring.

Nucleophilic Additions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The steric hindrance from the adjacent benzyloxy group and the electronic effects of the nitro group can influence the rate and feasibility of nucleophilic additions.

Aldol (B89426) Reactions with Related Substrates

The aldol reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that can be enolized. For instance, the reaction of a related compound, 3-nitrobenzaldehyde (B41214), with acetophenone (B1666503) in the presence of a base leads to the formation of a chalcone (B49325) (a benzalacetophenone). This type of reaction is a classic method for forming carbon-carbon bonds.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations, most notably reduction.

The reduction of the nitro group is a key reaction, often leading to the formation of an amino group. This transformation dramatically changes the electronic nature of the substituent from strongly deactivating to strongly activating. A variety of reagents can be employed for this reduction, and the choice of reagent can sometimes allow for selective reduction of the nitro group in the presence of other reducible functional groups.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas is a highly effective method. However, care must be taken as some of these catalysts can also reduce other functional groups. For instance, Pd/C can sometimes lead to the cleavage of benzylic ethers (debenzylation).

Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods for reducing aromatic nitro groups to amines.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for this purpose, sometimes offering better chemoselectivity.

The reduction of the nitro group in this compound would yield 2-amino-3-(benzyloxy)benzaldehyde, a valuable intermediate for the synthesis of various heterocyclic compounds. The presence of the aldehyde group requires careful selection of the reducing agent to avoid its simultaneous reduction.

Reduction of Nitro to Amino Functionality

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com A variety of reagents can accomplish this reduction for compounds like this compound, with the choice of reagent often depending on the presence of other functional groups. masterorganicchemistry.comcommonorganicchemistry.com

Common methods for this transformation include catalytic hydrogenation and the use of metallic reducing agents in acidic media. masterorganicchemistry.comcommonorganicchemistry.com For instance, catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.comsmolecule.com Other catalysts like Raney nickel are also employed, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Alternatively, metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of acid provide milder conditions for the reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride, in particular, is noted for its chemoselectivity, capable of reducing a nitro group without affecting other sensitive functionalities such as aldehydes, esters, or nitriles. stackexchange.com In a related compound, 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde, the nitro group can be reduced to an amine using agents like hydrogen gas with a palladium catalyst. smolecule.com For syntheses requiring exceptionally mild conditions, such as those involving DNA-encoded libraries, reagents like sodium dithionite or iron sulfate (B86663) have been successfully utilized. nih.gov

| Reagent | Typical Conditions | Notes on Selectivity and Compatibility | Reference |

|---|---|---|---|

| H₂ + Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient for both aromatic and aliphatic nitro groups. May also reduce other functionalities like alkenes or alkynes. | commonorganicchemistry.comsmolecule.com |

| H₂ + Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Effective for nitro groups. Often used when dehalogenation of aryl halides is a concern. | commonorganicchemistry.com |

| Fe + Acid (e.g., HCl, AcOH) | Iron powder in acidic medium | A mild and classic method for reducing nitro groups in the presence of other reducible functionalities. | masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride in solvents like ethanol (B145695) or ethyl acetate (B1210297) | Provides mild reduction conditions and is known to be selective for the nitro group in the presence of aldehydes, ketones, esters, and nitriles. | masterorganicchemistry.comstackexchange.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or partially aqueous systems | A non-metallic reagent used under mild conditions, suitable for sensitive substrates like those in DNA-encoded libraries. | nih.gov |

Nucleophilic Aromatic Substitution Involving Nitro-activated Systems

Nucleophilic aromatic substitution (SNA_r_) is a key reaction for aryl halides and other substituted aromatic rings, particularly when activated by strong electron-withdrawing groups. dalalinstitute.com The nitro group on this compound is a powerful electron-withdrawing group that can activate the benzene ring for nucleophilic attack, especially at positions ortho and para to it. youtube.comyoutube.com

In this compound, the nitro group is positioned ortho to the carbon atom bearing the benzyloxy ether. This arrangement significantly lowers the energy of the intermediate Meisenheimer complex that forms upon nucleophilic attack at that carbon. youtube.com The reaction proceeds via an addition-elimination mechanism (ArSN2), where a nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group—in this case, the benzyloxy group. dalalinstitute.comyoutube.com The stability of the Meisenheimer complex is crucial, and the presence of the ortho-nitro group helps to delocalize the negative charge, thereby facilitating the reaction. youtube.com Therefore, under appropriate conditions with a strong nucleophile, the benzyloxy group can be displaced in a substitution reaction.

Transformations of the Benzyloxy Ether Linkage

The benzyloxy ether linkage in this compound is not merely a static substituent; it is a functional handle that can be cleaved. This is particularly true under photochemical conditions, where the ortho-nitrobenzyl moiety acts as a well-known photolabile protecting group (PPG). wikipedia.orgnih.gov

Photochemical Cleavage Mechanisms of O-2-Nitrobenzyl Protected Systems

The O-2-nitrobenzyl group is one of the most widely used photolabile protecting groups, capable of protecting a range of functionalities including alcohols, phenols, and carboxylic acids. wikipedia.orgacs.org The cleavage is initiated by irradiation with UV light, typically in the range of 300-350 nm. wikipedia.org The process is known to be highly efficient and generally proceeds with high chemical yield under optimal conditions. wikipedia.org

The accepted mechanism, often likened to a Norrish Type II reaction, begins with the photoexcitation of the nitro group. wikipedia.org This is followed by a rapid intramolecular hydrogen atom abstraction from the benzylic carbon (the -CH₂- of the benzyl (B1604629) group) by one of the oxygen atoms of the excited nitro group. wikipedia.orgnih.gov This transfer results in the formation of a transient biradical species that quickly rearranges into an aci-nitro intermediate. wikipedia.orgnih.gov This intermediate is key to the subsequent steps that lead to the cleavage of the ether linkage and the release of the protected alcohol, ultimately yielding a 2-nitrosobenzaldehyde derivative as a byproduct. wikipedia.orgacs.org

More detailed mechanistic studies using techniques like laser flash photolysis have identified further intermediates in the pathway. acs.orgnih.gov Following the formation of the primary aci-nitro transient, the reaction proceeds through a cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which then forms a 2-nitrosobenzyl hemiacetal. acs.orgnih.gov The decomposition of this hemiacetal is the rate-limiting step in the release of the protected substrate under many conditions. acs.org

| Intermediate Label | Chemical Identity | Role in Mechanism | Reference |

|---|---|---|---|

| A | aci-Nitro Tautomer | The primary photoproduct formed after intramolecular hydrogen abstraction. Exists in equilibrium with its anion. | acs.orgnih.gov |

| B | 1,3-Dihydrobenz[c]isoxazol-1-ol derivative | A cyclic intermediate formed from the decay of the aci-nitro tautomer in solution. | acs.orgnih.gov |

| C | 2-Nitrosobenzyl Hemiacetal | Formed from the cyclic intermediate B. Its decomposition limits the final product release rate at certain pH values. | acs.orgnih.gov |

The photochemical cleavage is fundamentally a process of intramolecular rearrangement. The critical first step is the intramolecular hydrogen transfer from the benzylic carbon to the excited nitro group, creating the aci-nitro tautomer. nih.govresearchgate.net This tautomerization is the pivotal event that initiates the cleavage cascade. Subsequent rearrangements involve the decay of this aci-nitro species. In solution, it cyclizes to form a 1,3-dihydrobenz[c]isoxazol-1-ol intermediate, which itself rearranges to open the ring and form a hemiacetal, ultimately leading to the release of the protected group and the formation of the 2-nitrosobenzaldehyde byproduct. acs.orgnih.gov

While the intramolecular pathway is the primary mechanism for cleavage, the 2-nitrobenzyl system can also participate in intermolecular photochemical reactions through the formation of an electron donor-acceptor (EDA) complex. nih.govhepatochem.com An EDA complex is a ground-state aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.govbeilstein-journals.org Upon irradiation, this complex can undergo single-electron transfer to generate radical ions, initiating a chemical reaction. hepatochem.combeilstein-journals.org

The 2-nitrobenzyl moiety, being electron-deficient, can act as an electron acceptor. Research has shown that O-2-nitrobenzyl hydroxamates can form an EDA complex with amines. nih.gov DFT and UV-Vis studies confirmed the generation of this complex, which enabled the photochemical conversion of the hydroxamates to amides upon irradiation, bypassing the need for a separate photocatalyst. nih.govresearcher.life This demonstrates that in the presence of a suitable electron donor, the photochemistry of this compound could be influenced or diverted through an EDA complex mechanism.

The efficiency and rate of the photochemical cleavage of 2-nitrobenzyl systems are highly dependent on the reaction medium. wikipedia.orgpsu.edu Factors such as solvent, pH, and the presence of buffers can significantly influence the reaction pathway and the lifetimes of the intermediates. acs.orgpsu.edu

Studies have shown that the decay of the aci-nitro intermediate is subject to catalysis. psu.edu For example, the decay of the aci-anion can be catalyzed by acids, while subsequent rearrangement steps may be catalyzed by bases. psu.edu In buffered aqueous solutions, such as a phosphate (B84403) buffer at pH 7, a distinct reaction pathway for the aci-tautomers has been observed. acs.orgnih.gov The balance between competing reaction pathways of the aci-nitro intermediate is also dependent on the solvent. rsc.org The rate of release of the protected group can be limited by the breakdown of different intermediates depending on the pH of the solution. For instance, the hemiacetal intermediate was found to be the rate-limiting species at pH values below 8 for 2-nitrobenzyl methyl ether. acs.orgnih.gov This sensitivity to the reaction environment is a critical consideration for any application of this photolabile group.

Hydrogenolysis of the Benzyloxy Group

The benzyloxy group in this compound serves as a hydroxyl protecting group. Its removal is a key step in synthetic pathways where a free hydroxyl group is required for subsequent reactions. The most common method for cleaving the benzyl ether is through catalytic hydrogenolysis. jk-sci.com

This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). jk-sci.comthalesnano.com The process, known as debenzylation, results in the formation of 2-hydroxy-3-nitrobenzaldehyde (B105151) and toluene (B28343) as a byproduct. jk-sci.com The reaction is generally carried out in solvents such as ethanol, methanol, or ethyl acetate at room temperature and atmospheric or slightly elevated pressure. thalesnano.com

The mechanism involves the oxidative addition of the benzyl ether to the palladium(0) catalyst surface. jk-sci.com Subsequent coordination of hydrogen and transfer to the complex facilitates the cleavage of the carbon-oxygen bond, releasing the desired alcohol. Reductive elimination then expels toluene and regenerates the active Pd(0) catalyst. jk-sci.com

A critical consideration in the hydrogenolysis of this particular compound is the presence of the nitro group. Standard hydrogenolysis conditions (H₂, Pd/C) are also effective for the reduction of nitro groups to amines. Therefore, achieving selective debenzylation without affecting the nitro group can be challenging. Careful control of reaction conditions, such as catalyst loading, hydrogen pressure, and reaction time, is crucial. Alternative hydrogen sources, like transfer hydrogenation using ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can sometimes offer greater selectivity. jk-sci.com

Table 1: Conditions for Hydrogenolysis of this compound

| Reactant | Reagents & Catalyst | Solvent | Product | Reaction Type |

| This compound | H₂, 10% Pd/C | Ethanol (EtOH) | 2-Hydroxy-3-nitrobenzaldehyde, Toluene | Hydrogenolysis |

Reactions Involving Multiple Functional Groups

The interplay between the aldehyde, nitro, and benzyloxy groups on the aromatic ring allows for complex reactions that construct intricate molecular architectures in a single step.

Cyclization Reactions

The proximity of the aldehyde and nitro groups in this compound makes it an ideal precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. A common strategy involves the reductive cyclization of the nitro group.

When the nitro group is reduced to an amino group (-NH₂), the resulting intermediate, 2-amino-3-(benzyloxy)benzaldehyde, can undergo spontaneous or acid-catalyzed intramolecular cyclization. The nucleophilic amino group attacks the electrophilic aldehyde carbon, leading to the formation of a cyclic imine or a related heterocyclic system. This type of reaction is fundamental in the synthesis of quinolines and other nitrogen-containing heterocycles. orgsyn.org For instance, reductive cyclization using reagents like iron in acetic acid or sodium dithionite can first generate the amine, which then cyclizes.

Furthermore, reactions can be designed where an external reagent interacts with both functional groups. For example, in the synthesis of benzoxazoles, a nitrophenol can react with a styrene (B11656) derivative. rsc.org Analogously, a reaction could be envisioned where the nitro group of this compound is first reduced, and the resulting aminophenol derivative (after debenzylation) could undergo cyclization.

Table 2: Representative Reductive Cyclization

| Starting Material | Reagents | Intermediate | Product |

| This compound | 1. Fe, Acetic Acid (Reduction) | 2-Amino-3-(benzyloxy)benzaldehyde | Dihydro-1,2-benzisoxazole derivative or other N-heterocycles |

| 2. Intramolecular Cyclization |

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient in generating molecular complexity. researchgate.netnih.gov Benzaldehyde (B42025) and its derivatives are common substrates in many well-known MCRs. researchgate.net this compound can serve as the aldehyde component in such reactions, leading to highly functionalized products.

For example, in a three-component reaction analogous to the Kabachnik-Fields reaction, this compound could react with an amine and a phosphite (B83602) ester. researchgate.net The reaction would proceed through the initial formation of an imine between the aldehyde and the amine, followed by the nucleophilic addition of the phosphite to yield an α-aminophosphonate. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde carbon, potentially facilitating the initial imine formation.

Another possibility is its use in the Biginelli reaction, which typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. researchgate.net The substitution pattern on the benzaldehyde ring, including the bulky benzyloxy group and the electron-withdrawing nitro group, would significantly influence the reaction's stereochemistry and yield, leading to novel, sterically hindered dihydropyrimidinone derivatives. Such reactions are often catalyzed by Lewis or Brønsted acids. researchgate.net

Table 3: Potential Multi-component Reactions

| MCR Type | Reactants | Potential Product |

| Kabachnik-Fields Type | This compound, Primary Amine, Diethyl Phosphite | α-Amino-(2-(benzyloxy)-3-nitrophenyl)methylphosphonate |

| Biginelli Type | This compound, Ethyl Acetoacetate (B1235776), Urea | Dihydropyrimidinone derivative |

Role As a Synthetic Intermediate and Building Block

Intermediate in Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and 2-(Benzyloxy)-3-nitrobenzaldehyde is a valuable starting material for several classes of these important molecules.

Quinolines and their amino-substituted derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. A powerful method for their synthesis is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone).

A significant modification of this reaction utilizes 2-nitrobenzaldehydes as the starting material. In this approach, the nitro group is reduced in situ to an amine, which then undergoes the classical Friedländer condensation. This domino nitro reduction-heterocyclization process is highly efficient and avoids the often-difficult isolation of the corresponding 2-aminobenzaldehyde. nih.gov For instance, the reaction of a 2-nitrobenzaldehyde (B1664092) with an active methylene compound in the presence of a reducing agent like iron in acetic acid leads directly to the formation of the quinoline (B57606) ring system. nih.gov this compound is a suitable substrate for this transformation, which would yield 8-benzyloxyquinolines, valuable precursors for further functionalization.

Table 1: Representative Domino Nitro Reduction-Friedländer Cyclization

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product (Quinoline Derivative) |

| This compound | Ethyl acetoacetate (B1235776) | Ethyl 8-(benzyloxy)quinoline-3-carboxylate |

| This compound | Acetone | 8-(Benzyloxy)quinoline |

| This compound | Cyclohexanone | 1,2,3,4-Tetrahydroacridin-9(8H)-one, 8-benzyloxy derivative |

This table presents hypothetical products based on established reactivity patterns.

Fused pyrimidine (B1678525) systems are of significant interest due to their prevalence in biologically active molecules, including many approved drugs. nih.gov Pyrimidoquinolines, which feature a pyrimidine ring fused to a quinoline core, can be synthesized through multi-component reactions. One common approach involves the condensation of an aldehyde, an amine-containing pyrimidine derivative (such as 6-aminouracil), and a compound with an active methylene group.

While direct examples starting from this compound are not prevalent in the literature, the general synthetic strategy for pyrimido[4,5-b]quinolines often utilizes substituted benzaldehydes. nih.gov In such a reaction, this compound could potentially be used to generate correspondingly substituted pyrimidoquinolines, which would be of interest for biological screening. The synthesis of fused pyrimidines often relies on the availability of ortho-amino-substituted precursors, which can be generated from the reduction of nitro compounds. yu.edu.jo

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Several synthetic methods for indoles utilize ortho-nitro-substituted aromatic compounds. The Leimgruber-Batcho indole synthesis, for example, is a versatile method that starts from a 2-nitrotoluene (B74249) derivative. orgsyn.org A related strategy can be envisioned starting from this compound.

A more direct route from o-nitrobenzaldehydes involves their conversion to o-nitrostyrenes, followed by reductive cyclization to form the indole ring. nih.gov For example, the catalytic olefination of a 2-nitrobenzaldehyde can yield the corresponding nitrostyrene, which upon reduction of the nitro group, initiates an intramolecular cyclization to the indole. This methodology allows for the synthesis of a variety of substituted indoles.

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. They are typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone.

The reaction of this compound with thiosemicarbazide or its N-substituted derivatives is expected to proceed readily under mild acidic conditions to yield the corresponding this compound thiosemicarbazone. ijpsr.commdpi.com The resulting molecule, featuring the benzyloxy, nitro, and thiosemicarbazone moieties, would be a prime candidate for biological evaluation and for use as a ligand in coordination chemistry.

Table 2: General Synthesis of a Thiosemicarbazone Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiosemicarbazide | 2-(2-(Benzyloxy)-3-nitrobenzylidene)hydrazine-1-carbothioamide |

| This compound | 4-Methyl-3-thiosemicarbazide | 2-(2-(Benzyloxy)-3-nitrobenzylidene)-N-methylhydrazine-1-carbothioamide |

Role in Pharmaceutical Intermediate Synthesis

Nitrobenzaldehydes are crucial intermediates in the pharmaceutical industry. For instance, 3-nitrobenzaldehyde (B41214) is a key starting material for the synthesis of several dihydropyridine (B1217469) calcium channel blockers, such as nifedipine, nitrendipine, and nimodipine. psu.eduijpsonline.com These drugs are widely used in the treatment of hypertension and other cardiovascular diseases.

Given its structural features, this compound is a valuable scaffold for the synthesis of novel pharmaceutical intermediates. The aldehyde group allows for the construction of various pharmacophores, while the nitro group can be reduced to an amine and further functionalized. The benzyloxy group can be retained to modulate lipophilicity or removed to introduce a reactive hydroxyl group. This multi-faceted reactivity makes it an attractive starting point for the development of new chemical entities in drug discovery programs.

Synthesis of Cardiovascular Drug Precursors

The o-nitrobenzaldehyde structural motif, central to this compound, is a well-established precursor for the synthesis of the dihydropyridine class of cardiovascular drugs. psu.edu These compounds are widely used as calcium channel blockers for the treatment of conditions like hypertension and angina. The primary synthetic route to these therapeutic agents is the Hantzsch dihydropyridine synthesis.

In a typical Hantzsch reaction, an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia (B1221849) source. The reaction of 2-nitrobenzaldehyde with ethyl acetoacetate and ammonia, for example, yields isomeric dihydropyridines. smolecule.com The resulting 4-(2'-nitrophenyl)-1,4-dihydropyridine core is a key structural feature in several second-generation calcium channel blockers such as nifedipine, nitrendipine, and nicardipine. psu.edubohrium.com The presence of the ortho-nitro group is crucial for the pharmacological activity of these drugs. Although direct synthesis from this compound is subject to specific research pathways, its core structure is representative of the essential starting materials for this important class of pharmaceuticals. The benzyloxy group can serve as a protecting group or be modified in subsequent synthetic steps to modulate the final product's properties.

Table 1: Hantzsch Reaction Products from 2-Nitrobenzaldehyde This table illustrates the types of products formed when an o-nitrobenzaldehyde is used in the Hantzsch synthesis, a key step in forming precursors for cardiovascular drugs.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Ammonia | 1,4-Dihydropyridine | 35 | smolecule.com |

| 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Ammonia | 1,2-Dihydropyridine | 20 | smolecule.com |

Precursors for Other Drug Discovery Lead Compounds

Beyond cardiovascular applications, this compound is a valuable starting point for other lead compounds in drug discovery, notably in oncology and for the synthesis of privileged heterocyclic scaffolds.

Inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3): The benzyloxybenzaldehyde scaffold has been identified as a promising framework for designing selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3). biosynth.com This enzyme is overexpressed in various cancers and is linked to poor treatment outcomes, making it a significant therapeutic target. biosynth.comresearchgate.net In a study focused on developing such inhibitors, a library of benzyloxybenzaldehyde derivatives was synthesized and evaluated. Two compounds, ABMM-15 and ABMM-16 , emerged as highly potent and selective inhibitors of ALDH1A3, demonstrating the therapeutic potential of this molecular scaffold. biosynth.comnih.gov The synthesis of such derivatives often involves the modification of the core structure provided by molecules like this compound.

Table 2: Inhibition of ALDH1A3 by Benzyloxybenzaldehyde Derivatives This table presents the half-maximal inhibitory concentration (IC50) values for lead compounds against the cancer-related enzyme ALDH1A3.

| Compound | Scaffold | Target Enzyme | IC50 (µM) | Reference |

| ABMM-15 | Benzyloxybenzaldehyde | ALDH1A3 | 0.23 | biosynth.com |

| ABMM-16 | Benzyloxybenzaldehyde | ALDH1A3 | 1.29 | biosynth.com |

Synthesis of Quinolines: The 2-nitrobenzaldehyde structure is a key precursor for synthesizing quinolines, a class of nitrogen-containing heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their presence in a wide array of bioactive molecules. A powerful method for this transformation is the Friedländer annulation, which involves the reaction of a 2-aminobenzaldehyde with a compound containing an activated methylene group. By first reducing the nitro group of a 2-nitrobenzaldehyde in situ to an amine, a domino reaction can be initiated. This approach, known as a domino nitro reduction-Friedländer heterocyclization, allows for the efficient, one-pot synthesis of highly substituted quinolines from readily available 2-nitrobenzaldehydes.

Building Block for Specialty Chemicals and Materials

The inherent chemical functionalities of this compound also make it a valuable building block for specialty chemicals and materials, particularly in the field of photolithography and materials science.

Photolabile Protecting Groups: The ortho-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis and materials science. nih.govwikipedia.org PPGs are moieties that can be cleaved from a molecule using light, allowing for precise spatial and temporal control over the release of an active compound. wikipedia.org This property is fundamental to applications such as the fabrication of microelectronics using photoresists. wikipedia.org

The mechanism involves the absorption of UV light (typically < 320 nm), which excites the nitro group and initiates an intramolecular hydrogen abstraction from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which rapidly rearranges to release the protected functional group and yields a 2-nitrosobenzaldehyde byproduct. wikipedia.org The this compound structure contains this essential o-nitrobenzyl motif, making it and its derivatives prime candidates for developing new photolabile materials for advanced applications, including surface modification and the creation of light-sensitive gels.

Derivatives and Analogues of 2 Benzyloxy 3 Nitrobenzaldehyde in Research

Synthesis of Substituted Benzyloxybenzaldehyde Derivatives

The synthesis of substituted benzyloxybenzaldehyde derivatives is commonly achieved through O-alkylation, a class of reactions that forms an ether linkage. A general and widely used method is the Williamson ether synthesis. This reaction involves a phenolic starting material, such as a substituted hydroxybenzaldehyde, which is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, a substituted benzyl (B1604629) halide, to form the desired benzyloxybenzaldehyde derivative.

A typical procedure involves dissolving the phenolic compound in a polar aprotic solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate, is added to facilitate the deprotonation of the hydroxyl group. The benzyl halide is then introduced, and the reaction mixture is heated to allow the substitution reaction to proceed. atlantis-press.comscirp.org This method is versatile and allows for the introduction of a wide array of substituents on both the benzaldehyde (B42025) and the benzyl portions of the molecule, enabling the creation of a library of derivatives for further study. atlantis-press.com

Table 1: General O-alkylation procedure for Benzyloxybenzaldehyde Derivatives

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Phenolic starting material, N,N-dimethylformamide (DMF) | Dissolve the starting phenol. |

| 2 | Potassium carbonate (K₂CO₃) | Acts as a base to deprotonate the hydroxyl group. |

| 3 | Benzyl halide | The alkylating agent that provides the benzyl group. |

| 4 | 70°C, overnight stirring | Provides energy for the reaction to proceed to completion. atlantis-press.com |

| 5 | Water | Used to precipitate the product after reaction completion. atlantis-press.com |

Derivatives Incorporating Diverse Structural Motifs

The aldehyde functional group of 2-(benzyloxy)-3-nitrobenzaldehyde is a key site for chemical modification, allowing for the incorporation of a variety of structural motifs and the synthesis of new classes of compounds.

Thiosemicarbazones are a class of compounds formed by the condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). For this compound, the aldehyde group reacts with thiosemicarbazide, typically under reflux in a solvent like ethanol (B145695), to form the corresponding this compound thiosemicarbazone. researchgate.net This reaction creates a new molecule featuring the characteristic thiosemicarbazone moiety (-C=N-NH-C(=S)NH₂).

These thiosemicarbazone ligands are of significant interest in coordination chemistry due to their ability to act as chelating agents for various metal ions. nih.gov The nitrogen and sulfur atoms in the thiosemicarbazone backbone serve as potential coordination sites, allowing them to form stable complexes with transition metals. nih.gov The resulting coordination complexes exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion and the substituents on the thiosemicarbazone ligand. The study of analogous 3-nitrobenzaldehyde (B41214) thiosemicarbazone has shown that these ligands can coordinate to metal ions in a bidentate fashion through the azomethine nitrogen and the thione sulfur atoms.

The benzimidazole ring system is a prominent heterocyclic motif found in many biologically active compounds. Derivatives containing this structure can be synthesized from this compound through a cyclocondensation reaction with an o-phenylenediamine (1,2-diaminobenzene). nih.govwikipedia.org

This reaction, a cornerstone in the synthesis of 2-substituted benzimidazoles, typically involves heating the aldehyde and the o-phenylenediamine in the presence of a catalyst. nih.gov A wide variety of catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid to Lewis acids and various heterogeneous catalysts. nih.govwikipedia.org The reaction proceeds through the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring. The choice of reaction conditions, including the catalyst and solvent, can influence the reaction time and yield. wikipedia.org This synthetic route allows for the fusion of the benzyloxy-nitrophenyl moiety to a benzimidazole core, creating complex heterocyclic structures.

Propanolamine derivatives, specifically 2-amino-1-aryl-1-propanol structures, can be synthesized from this compound using a two-step sequence that begins with a Henry reaction (also known as a nitroaldol reaction).

In the first step, the aldehyde reacts with a nitroalkane, such as nitroethane, in the presence of a base. This reaction forms a new carbon-carbon bond and results in a β-nitro alcohol (1-(2-(benzyloxy)-3-nitrophenyl)-2-nitropropan-1-ol). The Henry reaction is a classic method for constructing β-nitro alcohols from carbonyl compounds.

The second step involves the reduction of the nitro group in the β-nitro alcohol intermediate to an amine. Various reducing agents can be employed for this transformation, with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) being a common method. This reduction converts the nitro group (-NO₂) to a primary amine group (-NH₂), yielding the final propanolamine derivative (2-amino-1-(2-(benzyloxy)-3-nitrophenyl)propan-1-ol). This synthetic pathway provides access to chiral amino alcohols, which are valuable building blocks in organic synthesis.

Structure-Activity Relationship Studies (SAR) in Chemical Synthesis Contexts

Structure-activity relationship (SAR) studies are fundamental in chemical synthesis for understanding how the specific structural features of a molecule influence its properties and reactivity. For derivatives of the benzyloxybenzaldehyde scaffold, SAR studies have provided valuable insights.

Research on a series of benzyloxybenzaldehyde derivatives has shown that the nature and position of substituents on both aromatic rings can significantly impact their biological activity. For instance, in studies of their anticancer properties, compounds like 2-[(3-methoxybenzyl)oxy]benzaldehyde were found to be particularly potent. scirp.org This suggests that the electronic and steric properties of the substituents play a crucial role.

Further studies on related scaffolds have highlighted key structural elements that influence activity:

The Linker: The nature of the linker between the two aromatic rings is critical. A methyloxy (-CH₂O-) linker, as found in the benzyloxybenzaldehyde scaffold, has been shown to be important for inhibitory activity against certain enzymes compared to an ester linker. atlantis-press.com

Substituent Position: The position of substituents on the aromatic rings can dramatically alter activity. For example, moving a substituent from a meta to a para position can significantly enhance biological efficacy.

Functional Groups: The presence of specific functional groups, such as the aldehyde, can be essential for activity. Its removal or replacement often leads to a decrease in the desired effect. atlantis-press.com

These SAR insights are crucial for guiding the design and synthesis of new derivatives with optimized properties, whether for materials science, catalysis, or medicinal chemistry applications.

Table 2: Key Structural Features and Their Influence on Activity from SAR Studies

| Structural Feature | Observation | Potential Implication in Synthesis |

|---|---|---|

| Linker between Rings | A methyloxy (-CH₂O-) linker showed higher inhibitory potency than an ester linker in some studies. atlantis-press.com | Synthesis should focus on ether linkages for certain biological targets. |

| Substituents on Benzyl Ring | Methoxy groups, particularly at the meta-position, can enhance potency. scirp.org | Derivatives with electron-donating groups on the benzyl ring are promising targets. |

| Substituents on Benzaldehyde Ring | Methoxy and chloro groups at various positions influence activity. | A variety of electronically diverse substituents should be explored on this ring. |

| Aldehyde Group | The aldehyde functionality is often crucial for biological activity. atlantis-press.com | Synthetic strategies should aim to preserve or carefully modify the aldehyde group. |

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the molecular properties and behavior of 2-(Benzyloxy)-3-nitrobenzaldehyde at an electronic level. These theoretical methods complement experimental findings, offering insights into structural stability, reactivity, and spectroscopic properties that can be challenging to probe directly.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to predict its ground-state geometry, providing precise information on bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to perform geometry optimization. wseas.comresearchgate.netresearchgate.net This process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure.

The calculated structural parameters can be compared with experimental data, for instance, from X-ray crystallography, to validate the theoretical model. researchgate.net For aromatic aldehydes, DFT has been shown to accurately reproduce molecular structures. researchgate.net In this compound, key structural features of interest include the planarity of the benzene (B151609) ring and the relative orientations of the aldehyde, nitro, and benzyloxy substituent groups. The steric hindrance between the adjacent benzyloxy and nitro groups is expected to cause a non-coplanar arrangement where the nitro group is twisted out of the plane of the phenyl ring, a feature that significantly influences the molecule's reactivity and electronic properties. researchgate.net

Table 1: Representative Parameters for DFT Calculations

| Parameter | Common Choice/Method | Purpose |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy in the Kohn-Sham equations. |

| Basis Set | 6-311++G(d,p) | A set of mathematical functions used to build the molecular orbitals. This particular set is flexible and includes polarization and diffuse functions. |

| Method | Geometry Optimization | To find the minimum energy (most stable) molecular structure. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effects of a solvent on the molecule's properties. |

The electronic structure of this compound is primarily described by its Kohn-Sham orbitals, particularly the frontier molecular orbitals (FMOs): the HOMO and LUMO. researchgate.net The spatial distribution and energy of these orbitals are critical for understanding the molecule's chemical behavior.

Highest Occupied Molecular Orbital (HOMO): This orbital acts as the primary electron donor. researchgate.net In a molecule like this compound, the HOMO is typically localized over the electron-rich parts of the molecule, such as the benzyloxy group and the phenyl ring. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its capacity to donate electrons in a reaction.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital serves as the primary electron acceptor. researchgate.net The LUMO is generally distributed over the electron-deficient regions, which in this case would be the nitro group (-NO₂) and the aldehyde group (-CHO) due to their electron-withdrawing nature. The energy of the LUMO (ELUMO) is associated with the molecule's electron affinity.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their electronic absorption spectra. cnr.itprinceton.edu By applying TD-DFT, it is possible to calculate the vertical excitation energies, oscillator strengths, and orbital contributions for the electronic transitions of this compound. researchgate.net

The calculations simulate the absorption of light, which promotes an electron from an occupied orbital to an unoccupied one. The most significant transitions often involve the HOMO and LUMO. For this compound, key transitions would likely include:

A π → π* transition, primarily associated with the aromatic system.

An n → π* transition, involving the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups.

The results of TD-DFT calculations are typically presented as a simulated spectrum, where the absorption wavelength (λ) and intensity (related to the oscillator strength) are plotted. researchgate.net This theoretical spectrum can be directly compared with experimental UV-Vis spectra to help assign the observed absorption bands to specific electronic transitions. researchgate.net For instance, calculations can distinguish between local excitations within a part of the molecule (e.g., the nitrophenyl moiety) and charge-transfer transitions where electron density moves from one part of the molecule (like the benzyloxy group) to another (like the nitrobenzaldehyde moiety).

Table 2: Illustrative Predicted Electronic Transitions for a Nitroaromatic Compound via TD-DFT

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.05 | HOMO → LUMO (n → π) |

| S0 → S2 | 295 | 0.45 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 260 | 0.30 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Elucidation

Theoretical and experimental studies are crucial for elucidating the complex reaction mechanisms involving this compound, particularly its photochemical reactions, which are characteristic of ortho-nitrobenzyl compounds.

The photochemistry of ortho-nitrobenzyl compounds is a well-established field, and this compound is expected to follow a similar reaction pathway upon UV irradiation. This "photocaging" reaction is of great interest for applications where the controlled release of a molecule is desired. The generally accepted mechanism proceeds as follows:

Photoexcitation: Upon absorption of a photon, the nitrobenzyl moiety is excited from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁).

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the benzyloxy group. This is the key step, forming a biradical intermediate.

Formation of the aci-nitro Intermediate: The biradical rapidly rearranges to form a transient species known as an aci-nitro intermediate. researchgate.net This intermediate is a key branching point in the reaction pathway. researchgate.net

DFT calculations can be used to map the potential energy surfaces for these reaction steps. researchgate.net This involves locating the transition states for hydrogen abstraction and subsequent rearrangements, thereby calculating the activation barriers for each step. Such studies help to understand the factors controlling the reaction rate and quantum yield.

The elucidation of reaction mechanisms relies heavily on the detection and characterization of short-lived transient intermediates. For the photolysis of 2-nitrobenzyl compounds, techniques like laser flash photolysis (LFP) and time-resolved spectroscopy are indispensable. researchgate.net

aci-nitro Intermediate: This is the primary photoproduct. researchgate.net It is characterized by a strong absorption in the visible region of the spectrum (typically around 400 nm). Its formation and decay can be monitored on the nanosecond to microsecond timescale using LFP.

Other Transients: Depending on the solvent and reaction conditions, the aci-nitro intermediate can decay through several pathways. researchgate.net In aqueous solutions, it can cyclize to form a benzisoxazolidine intermediate, which then opens to yield the final products: 2-nitrosobenzaldehyde and benzyl (B1604629) alcohol. researchgate.net In aprotic solvents, a different pathway involving proton transfer to form hydrated nitroso compounds may prevail. researchgate.net Time-resolved infrared (TRIR) spectroscopy is a powerful technique for identifying these intermediates by detecting their unique vibrational signatures. researchgate.net

By combining computational modeling of the potential energy surface with time-resolved spectroscopic data, a comprehensive picture of the reaction mechanism, including the structures and lifetimes of all key intermediates, can be constructed.

Potential Energy Surface Mapping

There is no available research data in the public domain regarding the potential energy surface (PES) mapping of this compound. Such studies, which are crucial for understanding reaction pathways, transition states, and predicting reactivity, have not been reported for this specific molecule. Theoretical calculations to map the PES would involve high-level computational chemistry methods to explore the geometric and energetic landscape of the molecule during potential reactions, such as nucleophilic addition to the aldehyde, reactions involving the nitro group, or photochemical processes. The absence of this data precludes any detailed discussion on its theoretical reactivity and kinetic profiles.

Spectroscopic Analysis in Structural and Mechanistic Studies

While standard characterization data (such as basic NMR and IR spectra for structural confirmation) for this compound likely exist in the context of its synthesis, published studies that utilize spectroscopy to probe its reactivity and reaction mechanisms are not found. In-depth spectroscopic investigations are critical for understanding how a molecule's structure influences its chemical behavior.